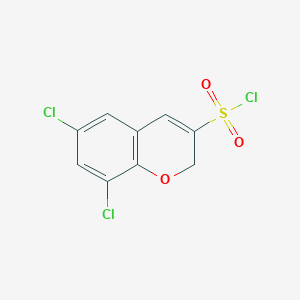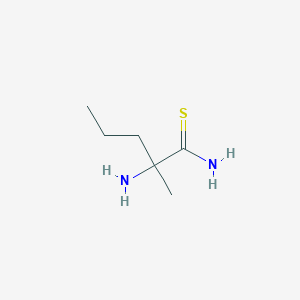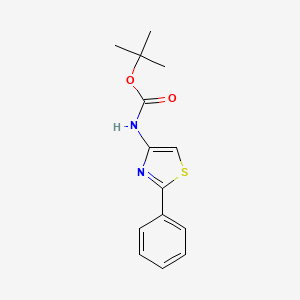
(R)-4-Aminochroman-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Aminochroman-8-carboxylic acid is a chiral compound that belongs to the class of chroman derivatives. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of an amino group at the 4-position and a carboxylic acid group at the 8-position makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Aminochroman-8-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol, the compound can be synthesized via a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of ®-4-Aminochroman-8-carboxylic acid typically involves large-scale chemical synthesis using cost-effective and efficient methods. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, asymmetric hydrogenation and chemical resolution are often employed to obtain the desired enantiomer in high enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-Aminochroman-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and substituted chroman derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-4-Aminochroman-8-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, ®-4-Aminochroman-8-carboxylic acid is explored for its therapeutic potential. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antioxidant, and neuroprotective effects.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, coatings, and other high-performance materials.
Wirkmechanismus
The mechanism of action of ®-4-Aminochroman-8-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The carboxylic acid group can participate in ionic interactions, further influencing the compound’s biological effects. Pathways involved may include signal transduction, enzyme inhibition, and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminochroman-8-carboxylic acid: Lacks the chiral center, making it less specific in its interactions.
4-Hydroxychroman-8-carboxylic acid: Contains a hydroxyl group instead of an amino group, altering its chemical reactivity and biological activity.
8-Aminochroman-4-carboxylic acid: The positions of the amino and carboxylic acid groups are reversed, leading to different chemical and biological properties.
Uniqueness
®-4-Aminochroman-8-carboxylic acid is unique due to its chiral nature and specific functional groups. The presence of both an amino group and a carboxylic acid group at distinct positions allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
(4R)-4-amino-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3,8H,4-5,11H2,(H,12,13)/t8-/m1/s1 |
InChI-Schlüssel |
QRJZDAQMJZIVIE-MRVPVSSYSA-N |
Isomerische SMILES |
C1COC2=C([C@@H]1N)C=CC=C2C(=O)O |
Kanonische SMILES |
C1COC2=C(C1N)C=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)
![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)

